3,5-Dichlorobenzoic anhydride

Übersicht

Beschreibung

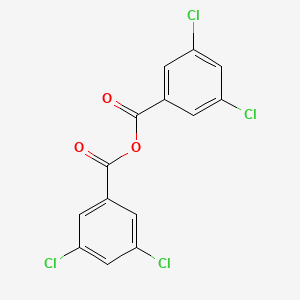

3,5-Dichlorobenzoic anhydride is an organic compound with the molecular formula C14H6Cl4O3. It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Dichlorobenzoic anhydride typically involves the reaction of 3,5-dichlorobenzoic acid with a dehydrating agent. One common method is the use of acetic anhydride or thionyl chloride as the dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 3,5-dichlorobenzoic acid and the dehydrating agent into the reactor, followed by continuous removal of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichlorobenzoic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form 3,5-dichlorobenzoic acid.

Aminolysis: Reacts with amines to form 3,5-dichlorobenzamide derivatives.

Alcoholysis: Reacts with alcohols to form esters.

Common Reagents and Conditions

Hydrolysis: Water, typically under acidic or basic conditions.

Aminolysis: Amines, often in the presence of a catalyst such as triethylamine.

Alcoholysis: Alcohols, often under reflux conditions.

Major Products Formed

Hydrolysis: 3,5-Dichlorobenzoic acid.

Aminolysis: 3,5-Dichlorobenzamide derivatives.

Alcoholysis: 3,5-Dichlorobenzoate esters.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3,5-Dichlorobenzoic anhydride serves as a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Some notable applications include:

Synthesis of Antimicrobial Agents

One significant application is in the synthesis of Alkylresorcinol, an antimicrobial agent effective against urinary tract infections. The synthesis involves modifying 3,5-Dichlorobenzoic acid through several chemical reactions to enhance its pharmacological properties .

Production of Anti-inflammatory Drugs

The compound is also utilized in creating anti-inflammatory drugs. Its derivatives have shown potential in treating conditions such as arthritis and other inflammatory disorders by inhibiting specific enzymes involved in inflammation pathways .

Agricultural Applications

In agriculture, this compound is primarily used as a herbicide and pesticide intermediate.

Herbicide Development

It has been reported that this compound can be used to synthesize herbicides that effectively control various weed species. This application is crucial for enhancing crop yields and protecting agricultural productivity .

Pesticide Intermediates

As a precursor in the synthesis of pesticides, it plays a role in developing compounds that target specific pests while minimizing environmental impact . Its derivatives have been shown to improve plant growth conditions and resistance against pests.

Industrial Applications

Beyond pharmaceuticals and agriculture, this compound finds use in various industrial processes.

Dyes and Pigments

The compound is utilized in the production of certain dyes and pigments due to its ability to form stable complexes with metal ions. These applications are particularly relevant in textile manufacturing and coatings .

Chemical Synthesis

It serves as a reagent in organic synthesis for producing other complex molecules. Its reactivity allows chemists to introduce functional groups necessary for developing new compounds with desired properties .

Case Study 1: Development of Antimicrobial Agents

A study demonstrated the effectiveness of derivatives synthesized from this compound against common pathogens responsible for urinary tract infections. The research highlighted the compound's versatility as a building block for designing new antibiotics with improved efficacy and reduced side effects.

Case Study 2: Herbicide Efficacy

Field trials conducted with herbicides derived from this compound showed significant reductions in weed populations compared to untreated controls. The results underscored its potential as a key ingredient in developing environmentally friendly agricultural chemicals.

Wirkmechanismus

The mechanism of action of 3,5-Dichlorobenzoic anhydride involves its reactivity as an acylating agent. It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,4-Dichlorobenzoic anhydride

- 2,5-Dichlorobenzoic anhydride

- 2,6-Dichlorobenzoic anhydride

Comparison

3,5-Dichlorobenzoic anhydride is unique due to the specific positioning of the chlorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and the types of products formed in chemical reactions. For example, the 3,5-dichloro substitution pattern can lead to different steric and electronic effects compared to other dichlorobenzoic anhydrides, affecting the compound’s behavior in synthetic applications.

Biologische Aktivität

3,5-Dichlorobenzoic anhydride is an important chemical compound utilized in various fields, including pharmaceuticals and agrochemicals. Its biological activity has been the subject of research due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of this compound, supported by case studies, data tables, and detailed research findings.

This compound is derived from 3,5-dichlorobenzoic acid. It possesses a unique structure that contributes to its reactivity and biological properties. The compound can be synthesized through the dehydration of 3,5-dichlorobenzoic acid.

Antimicrobial Properties

Research indicates that derivatives of 3,5-dichlorobenzoic acid exhibit significant antimicrobial activity. For instance, alkylresorcinol, which is synthesized using 3,5-dichlorobenzoic acid as an intermediate, has shown effectiveness against bacterial infections in the urinary tract by inhibiting bacterial growth .

Selective Receptor Agonism

A study highlighted the design of a novel RARα (Retinoic Acid Receptor alpha) agonist that incorporates 3,5-dichloro substituents. This compound demonstrated high selectivity over RARβ and RARγ receptors with improved pharmacokinetic properties. The lead compound exhibited a potency ratio of its EC50 compared to ATRA (all-trans-retinoic acid) that was significantly favorable .

Case Study 1: Antifungal Activity

A series of experiments investigated the antifungal properties of compounds derived from 3,5-dinitrobenzoic acid, a related compound. Ethyl 3,5-dinitrobenzoate showed potent antifungal activity against various Candida species with Minimum Inhibitory Concentrations (MIC) ranging from 100 µg/mL to 500 µg/mL . These findings suggest that structural modifications can enhance antifungal efficacy.

| Compound | MIC against C. albicans | MIC against C. krusei | MIC against C. tropicalis |

|---|---|---|---|

| Ethyl 3,5-dinitrobenzoate | 125 µg/mL | 100 µg/mL | 500 µg/mL |

| Propyl 3,5-dinitrobenzoate | Not specified | Not specified | Not specified |

Case Study 2: Pharmacological Applications

In another study focusing on the pharmacological applications of derivatives containing the dichloro group, researchers found that these compounds exhibited lower intrinsic clearance rates in both mouse and human microsomes. This suggests a potential for prolonged action in vivo, making them suitable candidates for drug development aimed at targeting specific receptors while minimizing metabolic degradation .

The biological activity of this compound appears to involve multiple mechanisms:

- Inhibition of Bacterial Growth : By interfering with cellular processes essential for bacterial proliferation.

- Selective Agonism : Targeting specific receptors like RARα may lead to desired therapeutic effects while avoiding unwanted side effects associated with other receptor interactions.

Eigenschaften

IUPAC Name |

(3,5-dichlorobenzoyl) 3,5-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl4O3/c15-9-1-7(2-10(16)5-9)13(19)21-14(20)8-3-11(17)6-12(18)4-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEKRDGVDVCTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)OC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675478 | |

| Record name | 3,5-Dichlorobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86866-13-9 | |

| Record name | 3,5-Dichlorobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.